molecular formula C16H19F2NO2 B2503020 2-(2,4-difluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide CAS No. 2195939-37-6

2-(2,4-difluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide

Cat. No.: B2503020
CAS No.: 2195939-37-6
M. Wt: 295.33
InChI Key: WRKGGTFVWKEXLN-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide is a synthetic acetamide derivative characterized by a 2,4-difluorophenyl group attached to an acetamide backbone and a 7-oxaspiro[3.5]nonan-1-yl moiety. The spirocyclic system introduces conformational rigidity, which may enhance binding specificity and metabolic stability compared to linear analogs.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO2/c17-12-2-1-11(13(18)10-12)9-15(20)19-14-3-4-16(14)5-7-21-8-6-16/h1-2,10,14H,3-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKGGTFVWKEXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)CC3=C(C=C(C=C3)F)F)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-{7-oxaspiro[3One common method involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide to form the oxetane ring . This intermediate is then subjected to further functionalization to introduce the difluorophenyl and acetamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(2,4-difluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs with Spirocyclic Moieties

  • 2-(4-Bromophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide (CAS 2310102-83-9): Structural Difference: Bromine substituent at the 4-position of the phenyl ring instead of 2,4-difluorophenyl. Impact: Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce steric hindrance but decrease electronic effects on binding. Molecular weight: 338.24 vs. ~311.3 (estimated for the difluoro analog) . Applications: Research use in structure-activity relationship (SAR) studies for agrochemical or pharmaceutical candidates .
  • 2-(4-Chlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide (CAS 2320506-03-2): Structural Difference: Chlorine substituent at the 4-position.
  • 3-(4-Fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide (CAS 2310121-63-0): Structural Difference: Fluorophenoxy-benzamide core instead of difluorophenyl acetamide. Impact: The benzamide group and ether linkage may alter hydrogen-bonding capacity and target selectivity compared to acetamide derivatives .

Functional Analogs with Difluorophenyl Groups

  • N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)phenoxy)-3-Pyridinecarboxamide (Diflufenican): Structural Difference: Pyridinecarboxamide core with a trifluoromethylphenoxy group. Impact: The pyridine ring and trifluoromethyl group enhance herbicidal activity by targeting plant carotenoid biosynthesis. The acetamide-spirocyclic system in the target compound may instead favor mammalian or fungal targets .
  • N-(2,4-Difluorophenyl)-2-{5-[(4-Fluorophenyl)methoxy]-2-(Hydroxymethyl)-4-Oxo-1,4-Dihydropyridin-1-yl}acetamide (CAS 946333-80-8): Structural Difference: Dihydropyridinone core with hydroxymethyl and fluorobenzyloxy substituents. Impact: The dihydropyridinone system introduces hydrogen-bonding and redox-active properties, contrasting with the spirocyclic system’s rigidity. Molecular weight: 418.4 vs. ~311.3 for the target compound .

General Acetamide Derivatives with Bioactive Profiles

  • 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47) :

    • Structural Difference : Benzo[d]thiazolylsulfonyl-piperazinyl group.
    • Impact : Demonstrated gram-positive antibacterial activity, suggesting that the spirocyclic system in the target compound could be optimized for antimicrobial applications with improved pharmacokinetics .
  • N-(3-Chloro-4-fluorophenyl)-2-(Naphthalen-1-yl)acetamide: Structural Difference: Naphthyl group and chloro-fluorophenyl substituents.

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
Target Compound C₁₆H₁₈F₂N₂O₂ ~311.3 2,4-Difluorophenyl, spirocyclic Agrochemicals, Pharmaceuticals
2-(4-Bromophenyl)-N-{7-oxaspiro...acetamide C₁₆H₂₀BrNO₂ 338.24 4-Bromophenyl SAR Studies
Diflufenican C₁₉H₁₁F₅N₂O₂ 394.3 3-(Trifluoromethyl)phenoxy, pyridine Herbicides
Compound 47 (Ravindra et al.) C₁₉H₁₆F₂N₄O₃S 418.4 Benzo[d]thiazolylsulfonyl-piperazinyl Antimicrobials

Biological Activity

The compound 2-(2,4-difluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide (CAS Number: 2195939-37-6) is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound based on recent research findings.

  • Molecular Formula : C16H20F2N2O
  • Molecular Weight : 295.32 g/mol
  • Structure : The compound features a difluorophenyl group and a spirocyclic structure, which may influence its biological activity.

Anticancer Activity

Recent studies have investigated the anticancer potential of similar compounds within the spirocyclic class. For instance, compounds with spiro structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

  • Mechanism of Action :
    • Compounds with similar structures have been documented to induce apoptosis through mitochondrial pathways and caspase activation, which are critical in cancer therapy. These mechanisms are vital for compounds targeting human non-small cell lung cancer (A549) cells, suggesting that this compound may exhibit similar properties .
  • In Vitro Studies :
    • In vitro assays have revealed that certain spirocyclic compounds can significantly reduce cell viability in cancer cell lines by promoting apoptosis and inhibiting key survival pathways . Although specific data for the compound is limited, the structural similarities suggest potential efficacy.

Neuroprotective Effects

Compounds featuring difluorophenyl moieties have been studied for neuroprotective effects. Research indicates that such compounds may mitigate neurodegeneration through antioxidant mechanisms and modulation of neuroinflammatory responses.

  • Neuroprotection Mechanisms :
    • The presence of fluorine atoms can enhance the lipophilicity of compounds, allowing better penetration through the blood-brain barrier, which is essential for neuroprotective agents .

Case Studies

While specific case studies on this compound are scarce, analogous compounds have been documented:

Compound Target IC50 (µM) Effect
Compound AA549 Cells0.46Induces apoptosis via caspase pathway
Compound BNeuroblastoma3.14Inhibits growth and promotes cell death

These findings highlight the potential of spirocyclic derivatives in cancer treatment and neuroprotection.

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